
2-((2,3,5-trimethyl-1H-indol-7-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindoline derivatives has been the focus of much research due to their diverse biological activities . The synthesis of these compounds often involves simple heating and relatively quick solventless reactions . The synthesis of isoindoline-1,3-dione derivatives involves the use of N-substituted imides .Molecular Structure Analysis
The molecular structure of TIMI can be represented by the InChI code1S/C12H16N2/c1-7-4-10(6-13)12-11(5-7)8(2)9(3)14-12/h4-5,14H,6,13H2,1-3H3 . This indicates that it contains a 1H-indol-7-yl group and an isoindoline-1,3-dione group. Chemical Reactions Analysis
Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They are frequently used in the synthesis of various organic compounds . The chemical reactions involving isoindoline derivatives are often complex and involve multiple steps .Physical And Chemical Properties Analysis
TIMI has a molecular weight of 318.376. Other physical and chemical properties such as melting point, solubility, and stability are not available in the current literature.Applications De Recherche Scientifique
Chemical Synthesis and Derivatization Research indicates that 2,6-disubstituted arylhydrazones, a class to which the compound belongs, are significant in the Fischer synthesis of indoles, illustrating the compound's relevance in synthetic organic chemistry. The process involves multiple transformations, including shifts and the splitting out of substituents, highlighting the complexity and versatility of reactions involving such compounds (Fusco & Sannicolo, 1978). Moreover, the compound's structural resemblance to isatin, a precursor for pharmacologically active compounds, underpins its importance in synthesizing a wide range of heterocyclic compounds with diverse biological activities (Mathur & Nain, 2014).
Biological Activity and Therapeutic Potential The compound's structural relation to isoindolines, isatins, and indoles suggests its potential in the field of pharmacology. Isoindolines, for instance, are found in various biologically active molecules, indicating the potential of the compound for various therapeutic applications (Albano & Aronica, 2017). Furthermore, the compound's similarity to isoquinoline derivatives, which exhibit a wide array of biological activities, further emphasizes its potential importance in modern therapeutics (Danao et al., 2021). The compound's structural resemblance to indoles, crucial in organic synthesis, particularly in synthesizing compounds with anticancer properties, also suggests its potential application in drug development (Taber & Tirunahari, 2011).
Environmental Applications Given the structural similarity of the compound to mesotrione, an herbicide commonly used in agriculture, it might also hold potential in environmental applications, particularly in agriculture. Research on mesotrione indicates its efficiency, effects, and fate in the environment, suggesting that structurally related compounds could also possess similar properties and applications (Carles et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNUKPARJDXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)
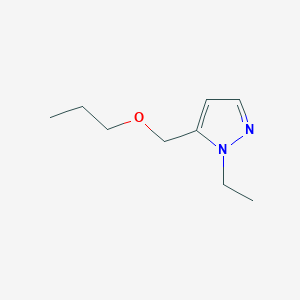
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)
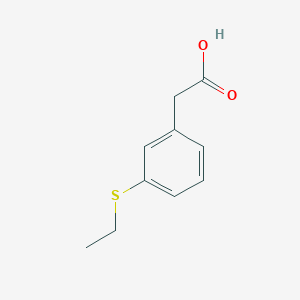

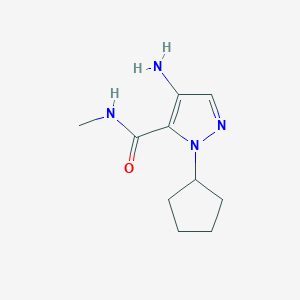
![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)
![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2798704.png)
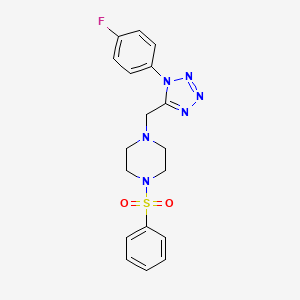
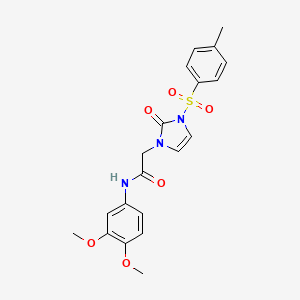
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)